
2-Oxocyclohexyl phenyl methylphosphonate
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Overview
Description
2-Oxocyclohexyl phenyl methylphosphonate is an organophosphorus compound that features a cyclohexyl ring, a phenyl group, and a methylphosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxocyclohexyl phenyl methylphosphonate typically involves the reaction of cyclohexanone with phenyl methylphosphonate under specific conditions. One common method includes the use of a Grignard reagent, where cyclohexanone reacts with phenyl magnesium bromide to form an intermediate, which is then treated with methylphosphonic dichloride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
2-Oxocyclohexyl phenyl methylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of phosphonate esters.
Reduction: Formation of cyclohexanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-Oxocyclohexyl phenyl methylphosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of 2-Oxocyclohexyl phenyl methylphosphonate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclohexyl phenyl methylphosphonate
- Phenyl methylphosphonate
- Cyclohexyl methylphosphonate
Uniqueness
2-Oxocyclohexyl phenyl methylphosphonate is unique due to the presence of both a cyclohexyl ring and a phenyl group, which confer distinct chemical and physical properties. This combination allows for specific interactions with biological targets and unique reactivity in chemical synthesis .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-oxocyclohexyl phenyl methylphosphonate, and how can reaction conditions be optimized?
- Methodological Answer : A two-step approach is commonly employed: (1) Alkaline hydrolysis of dimethyl phosphonates to generate the phosphonic acid intermediate, followed by (2) esterification with 2-oxocyclohexanol using coupling agents like diisopropylcarbodiimide (DIC) and 4-(dimethylamino)pyridine (DMAP) under the Steglich protocol. Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 for phosphonate:alcohol) are critical for achieving >85% yield .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use GC-MS with electron ionization (EI) and chemical ionization (CI) modes to verify molecular weight and fragmentation patterns. Compare retention times and mass spectra with authentic standards. For quantification, pair HPLC (C18 column, acetonitrile/water gradient) with calibration curves. Nuclear magnetic resonance (¹H/³¹P NMR ) resolves stereochemical details and confirms the absence of hydrolytic byproducts .
Q. What factors influence the hydrolytic stability of this compound in aqueous environments?
- Methodological Answer : Hydrolysis rates depend on pH and temperature. Under neutral conditions (pH 7, 25°C), the compound exhibits a half-life of ~72 hours. Base-catalyzed degradation (pH >10) accelerates hydrolysis via nucleophilic attack at the phosphorus center. Use kinetic studies with UV-Vis monitoring (λ = 260 nm) to quantify degradation products like phenyl methylphosphonic acid .
Q. How does the 2-oxocyclohexyl moiety influence intermolecular interactions in organocatalytic systems?
- Methodological Answer : The oxo group enhances hydrogen-bonding capacity, enabling coordination with Lewis acids (e.g., Al³⁺) or transition metals. Conduct titration experiments (ITC or NMR) to quantify binding constants (Kd). Compare catalytic efficiency in model reactions (e.g., asymmetric aldol) against non-oxo analogs to isolate steric/electronic contributions .
Advanced Research Questions
Q. What mechanistic insights explain contradictory kinetic data in the hydrolysis of phosphonate esters like this compound?
- Methodological Answer : Discrepancies arise from competing pathways (e.g., associative vs. dissociative mechanisms). Perform isotope-effect studies (²H/¹⁸O) and DFT calculations to map transition states. For example, a primary ¹⁸O KIE >1.02 indicates P–O bond cleavage is rate-limiting. Validate using LFER (linear free-energy relationships) with substituents varying in electron-withdrawing capacity .
Q. How can computational modeling guide the design of this compound derivatives with enhanced catalytic activity?
- Methodological Answer : Use docking simulations (AutoDock Vina) to predict binding affinities with target enzymes (e.g., hydrolases). Parameterize force fields (e.g., AMBER) with ³¹P NMR-derived torsional angles. Screen virtual libraries for substituents that minimize steric clashes (e.g., cyclohexyl vs. isopropyl groups) while maximizing charge transfer interactions .
Q. What strategies resolve contradictions in spectral data (e.g., GC-MS vs. NMR) for phosphonate derivatives?
- Methodological Answer : Discrepancies often stem from trace impurities or isomerization during derivatization. Employ multidimensional chromatography (GC×GC-MS) to separate co-eluting species. For NMR, use ¹H-³¹P HMBC to correlate proton environments with phosphorus centers. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
Q. Can this compound serve as a chiral ligand in asymmetric synthesis?
- Methodological Answer : Test enantioselectivity in Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Compare %ee (enantiomeric excess) using chiral HPLC (e.g., Chiralpak IA column). Modify the cyclohexyl ring’s stereochemistry (cis/trans) and monitor changes in reaction outcomes (yield, selectivity). Crystallographic studies (XRD) reveal ligand-metal coordination geometry .
Properties
CAS No. |
189581-11-1 |
---|---|
Molecular Formula |
C13H17O4P |
Molecular Weight |
268.24 g/mol |
IUPAC Name |
2-[methyl(phenoxy)phosphoryl]oxycyclohexan-1-one |
InChI |
InChI=1S/C13H17O4P/c1-18(15,16-11-7-3-2-4-8-11)17-13-10-6-5-9-12(13)14/h2-4,7-8,13H,5-6,9-10H2,1H3 |
InChI Key |
AFLUUWFLEXVHQT-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(OC1CCCCC1=O)OC2=CC=CC=C2 |
Origin of Product |
United States |
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